REACTION_CXSMILES
|
[C:1](#[N:3])[CH3:2].[CH3:4][C:5]1([C:8](OC)=[O:9])[CH2:7][CH2:6]1.[H-].[Na+]>O1CCCC1>[CH3:4][C:5]1([C:8]([CH2:2][C:1]#[N:3])=[O:9])[CH2:7][CH2:6]1 |f:2.3|
|
Name
|
|
Quantity
|
61.1 g
|
Type
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reactant
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
108.3 g
|
Type
|
reactant
|
Smiles
|
CC1(CC1)C(=O)OC
|
Name
|
|
Quantity
|
35.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Type
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CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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was added drop-by-drop over a one-hour period to a stirred
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
TEMPERATURE
|
Details
|
refluxed for a further 18 hours
|
Duration
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18 h
|
Type
|
CUSTOM
|
Details
|
most of the solvent was evaporated in a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1 liter of water
|
Type
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EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue, a liquid, was fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC1)C(=O)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |